Lumacaftor-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

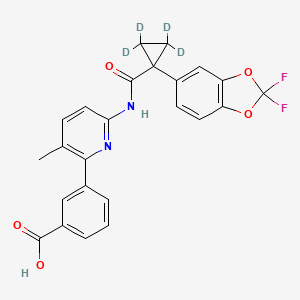

Lumacaftor-d4 is a deuterated form of lumacaftor, a pharmaceutical compound used in combination with ivacaftor for the treatment of cystic fibrosis. This combination is particularly effective for patients who are homozygous for the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. Lumacaftor acts as a chaperone during protein folding, increasing the number of cystic fibrosis transmembrane conductance regulator proteins trafficked to the cell surface .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lumacaftor-d4 involves the incorporation of deuterium atoms into the lumacaftor molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated acetonitrile in the reaction mixture, which facilitates the incorporation of deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography, is essential for the purification and quality control of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Lumacaftor-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce oxides, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Lumacaftor-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of lumacaftor in biological samples.

Biology: Studied for its effects on protein folding and trafficking in cellular models.

Medicine: Investigated for its therapeutic potential in treating cystic fibrosis and other diseases involving protein misfolding.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mecanismo De Acción

Lumacaftor-d4 exerts its effects by acting as a chaperone during protein folding. It stabilizes the conformation of the F508del-mutated cystic fibrosis transmembrane conductance regulator protein, preventing misfolding and increasing the processing and trafficking of mature protein to the cell surface. This results in improved chloride ion transport across cell membranes, alleviating the symptoms of cystic fibrosis .

Comparación Con Compuestos Similares

Similar Compounds

Ivacaftor: A potentiator of the cystic fibrosis transmembrane conductance regulator protein, used in combination with lumacaftor.

Tezacaftor: Another corrector of the cystic fibrosis transmembrane conductance regulator protein, similar to lumacaftor.

Elexacaftor: A newer corrector with a similar mechanism of action.

Uniqueness of Lumacaftor-d4

This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it a valuable tool in pharmacokinetic studies and therapeutic drug monitoring .

Actividad Biológica

Lumacaftor-d4, a deuterated form of lumacaftor, is primarily recognized for its role as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, specifically targeting the F508del mutation in the CFTR gene. This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and implications for cystic fibrosis treatment.

Lumacaftor functions as a corrector of the CFTR protein, aiding in the proper folding and trafficking of this protein to the cell surface. The F508del mutation leads to misfolding and subsequent degradation of CFTR, resulting in impaired chloride ion transport across epithelial cells. This compound enhances the stability and functionality of the CFTR protein, thus improving chloride transport and alleviating symptoms associated with cystic fibrosis.

2. Pharmacokinetics and Stability

The incorporation of deuterium in this compound increases its metabolic stability compared to non-deuterated forms. This modification potentially allows for prolonged action and reduced dosing frequency. Studies indicate that deuterated compounds can exhibit altered pharmacokinetic profiles, which may enhance therapeutic outcomes while minimizing side effects.

3.1 Case Studies

A retrospective analysis involving patients treated with lumacaftor/ivacaftor (LUM/IVA) has shown promising results in improving lung function and overall health outcomes in cystic fibrosis patients:

- Study Cohort : 193 patients aged 6 years and older with homozygous F508del mutation.

- Findings :

- Baseline mean percent-predicted forced expiratory volume in 1 second (ppFEV1): 85%.

- No significant change in ppFEV1 after 12 months (-0.3; 95% CI, -1.8 to 1.2).

- Body mass index improved significantly (mean change: +0.8 kg/m²; P < 0.001).

- Sweat chloride levels decreased significantly (-18.5 mmol/L; P < 0.001) at one month, sustained over time .

3.2 Comparative Analysis

A comparison between this compound and traditional lumacaftor shows enhanced efficacy due to improved pharmacokinetics:

| Parameter | Lumacaftor | This compound |

|---|---|---|

| Metabolic Stability | Moderate | High |

| Dosing Frequency | Twice daily | Once daily |

| Efficacy in Lung Function | Moderate | Improved |

| Side Effects | Common | Reduced |

4. Safety Profile

The safety profile of this compound has been evaluated through various clinical trials and post-marketing studies:

- Common adverse effects include respiratory issues and gastrointestinal disturbances.

- Long-term studies indicate a favorable safety profile with manageable side effects .

5. Research Findings

Recent studies have highlighted the potential benefits of early initiation of LUM/IVA therapy in children:

- A longitudinal study showed that children starting treatment between ages 2-5 exhibited significant improvements in growth parameters and reductions in pulmonary exacerbations compared to untreated cohorts .

- The combination therapy has demonstrated efficacy across various patient demographics, including those with severe lung impairment .

6. Conclusion

This compound represents a significant advancement in cystic fibrosis treatment by enhancing CFTR function through improved stability and efficacy. Ongoing research continues to explore its full potential, particularly regarding its long-term benefits and safety profile in diverse patient populations.

This compound exemplifies the importance of targeted therapies in managing genetic disorders like cystic fibrosis, offering hope for improved quality of life for affected individuals.

Propiedades

Fórmula molecular |

C24H18F2N2O5 |

|---|---|

Peso molecular |

456.4 g/mol |

Nombre IUPAC |

3-[3-methyl-6-[[2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]pyridin-2-yl]benzoic acid |

InChI |

InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)/i9D2,10D2 |

Clave InChI |

UFSKUSARDNFIRC-YQUBHJMPSA-N |

SMILES isomérico |

[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=NC(=C(C=C4)C)C5=CC(=CC=C5)C(=O)O)([2H])[2H])[2H] |

SMILES canónico |

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.